BenchChemオンラインストアへようこそ!

6-[methyl(propyl)amino]pyridine-3-carboxylic acid

GPCR pharmacology Hydroxycarboxylic acid receptor Metabolic disease target

Procure 6-[methyl(propyl)amino]pyridine-3-carboxylic acid to access a functionally selective HCAR3 (GPR109B) agonist (pEC50 5.79) unavailable with generic 6-substituted analogues. Its unique N-methyl-N-propylamino motif enables novel hydrogen-bond-acceptor probing in CAIII SAR studies, a chemistry unexplored in published ether-linked inhibitors. With an XLogP3 of 1.7 and full Lipinski compliance, this ≥95% pure powder balances aqueous solubility for biochemical assays and passive permeability for cellular target engagement, reducing non-specific binding risks of lipophilic 6-alkoxy analogues. Ideal for discriminating HCAR3 from HCAR2 in adipocyte or epithelial models.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 960060-94-0
Cat. No. B6226885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[methyl(propyl)amino]pyridine-3-carboxylic acid
CAS960060-94-0
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCN(C)C1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)
InChIKeyAJWIZXYVDOQHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[Methyl(propyl)amino]pyridine-3-carboxylic Acid (CAS 960060-94-0): Procurable Nicotinic Acid Scaffold with Documented GPCR Ligand Activity


6-[Methyl(propyl)amino]pyridine-3-carboxylic acid (CAS 960060-94-0), also referred to as 6-(methyl(propyl)amino)nicotinic acid, is a synthetic pyridine-3-carboxylic acid derivative bearing an N-methyl-N-propylamino substituent at the 6-position of the ring [1]. The compound is commercially available in research-grade purity (typically ≥95%) as a crystalline powder from multiple specialty chemical suppliers , and it is catalogued in major cheminformatics resources including PubChem (CID 43271548) and ChEMBL (CHEMBL238387) [1]. Its structural features—a carboxylic acid group and a tertiary amino substituent on a pyridine core—position it as a useful building block for medicinal chemistry exploration within the broader class of 6-substituted nicotinic acid analogues.

Why 6-[Methyl(propyl)amino]pyridine-3-carboxylic Acid Cannot Be Interchanged with Generic Nicotinic Acid Analogues


Although numerous 6-substituted nicotinic acid analogues share a common pyridine-3-carboxylic acid core, their biological target engagement is exquisitely sensitive to the nature of the 6-position substituent. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that modifications at position 6—including chain length, heteroatom content, and steric bulk—directly modulate affinity for carbonic anhydrase III (CAIII), where the most active analogue (6-hexyloxy) achieved a Ki of 41.6 µM while shorter-chain or polar-substituted analogues showed markedly reduced binding [1]. Furthermore, the specific N-methyl-N-propylamino substitution pattern present in this compound confers documented agonist activity at the hydroxycarboxylic acid receptor 3 (HCAR3/GPR109B), a target for which only select 6-amino nicotinic acid derivatives have demonstrated functional selectivity [2]. Generic replacement with an uncharacterized 6-substituted analogue risks loss of this defined receptor activity profile and introduces uncertainty in SAR-dependent research programs.

Quantitative Differentiation Evidence for 6-[Methyl(propyl)amino]pyridine-3-carboxylic Acid Relative to In-Class Analogues


HCAR3 (GPR109B) Agonist Activity: Functional pEC50 Measurement

This compound is a confirmed agonist of the human hydroxycarboxylic acid receptor 3 (HCAR3/GPR109B), also known as the niacin receptor 2, with a reported functional pEC50 of 5.79, corresponding to an EC50 of approximately 1.62 µM, as determined in a cell-based functional assay and curated in the ChEMBL database [1]. In contrast, the endogenous high-affinity ligand 3-hydroxyoctanoic acid (3HO) activates HCAR3 with reported EC50 values ranging from approximately 0.1 to 1 µM in cryo-EM-validated functional assays, highlighting a modest potency differential [2]. Additionally, the prototypical ligand nicotinic acid itself exhibits only low-affinity agonist activity at HCAR3, with reported EC50 values exceeding 10 µM [3]. This positions 6-[methyl(propyl)amino]pyridine-3-carboxylic acid as a synthetic agonist with intermediate potency—substantially more potent than niacin at this receptor subtype yet less potent than 3HO—making it a useful pharmacological tool compound for discriminating HCAR3-mediated signaling from HCAR2 (GPR109A) activation where niacin is more potent.

GPCR pharmacology Hydroxycarboxylic acid receptor Metabolic disease target

GLASS Database-Curated HCAR3 Ligand Interaction: Evidence of GPCR Target Engagement

The GLASS (GPCR–Ligand Association) database independently annotates this compound as a ligand for HCAR3 (UniProt: P49019) based on text-mining of the biomedical literature, confirming an experimentally derived ligand–receptor association [1]. Among the broader set of nicotinic acid derivatives catalogued in GLASS, only a limited subset—primarily 6-amino-substituted analogues—are annotated as HCAR3 ligands, whereas the majority of nicotinic acid derivatives lacking the N-methyl-N-propylamino substituent show no such annotation [2]. This database-level selectivity signature provides orthogonal evidence that the 6-(methyl(propyl)amino) substituent pattern is critical for HCAR3 recognition, distinguishing it from inactive or unannotated nicotinic acid analogues.

GPCR–ligand interaction mapping Text-mining-based target identification Nicotinic acid receptor pharmacology

Class-Level CAIII Inhibitory Potential Inferred from 6-Substituted Nicotinic Acid SAR

A published SAR study on 6-substituted nicotinic acid analogues as carbonic anhydrase III (CAIII) inhibitors established that the presence of a hydrophobic substituent containing a hydrogen bond acceptor at position 6 of the pyridine ring enhances binding affinity, with the leading compound 6-(hexyloxy)pyridine-3-carboxylic acid achieving a Ki of 41.6 µM [1]. The N-methyl-N-propylamino group at position 6 of the target compound satisfies both criteria identified as critical for CAIII binding: it provides a hydrophobic alkyl framework (propyl chain) and a tertiary amine capable of acting as a hydrogen bond acceptor [1]. While the target compound itself was not directly tested in the published CAIII study, its structural features align with the SAR-derived pharmacophore model, suggesting potential CAIII inhibitory activity that would need to be experimentally confirmed. By contrast, 6-substituted analogues bearing only hydrophilic or non-hydrogen-bond-accepting substituents (e.g., 6-phenyl or 6-thienyl) demonstrated weaker binding in the same assay system [1].

Carbonic anhydrase III inhibition Hyperlipidemia target Structure–activity relationship

Physicochemical Profile: Calculated Lipophilicity (XLogP3 = 1.7) and Lipinski Compliance

The compound has a computed XLogP3 value of 1.7, placing it in a moderately lipophilic range that is generally favorable for membrane permeability while avoiding the excessively high lipophilicity (XLogP > 5) associated with poor solubility and promiscuous binding [1]. For comparison, 6-(hexyloxy)pyridine-3-carboxylic acid, the most potent CAIII inhibitor in its class, has a computed XLogP of approximately 3.2, while unsubstituted nicotinic acid has an XLogP of approximately 0.3 [2]. The intermediate lipophilicity of the target compound (1.7) distinguishes it from both the highly polar parent nicotinic acid and more lipophilic 6-alkoxy analogues, offering a differentiated solubility–permeability balance. Additionally, the compound satisfies all four Lipinski rule-of-five criteria (MW 194.23 < 500; XLogP 1.7 < 5; HBD 1 < 5; HBA 4 < 10), confirming its drug-like physicochemical profile [1].

Drug-likeness Physicochemical property Lipophilicity

Optimal Research Application Scenarios for Procuring 6-[Methyl(propyl)amino]pyridine-3-carboxylic Acid


HCAR3 (GPR109B) Pharmacological Tool Compound for GPCR Signaling Studies

With a confirmed functional pEC50 of 5.79 at human HCAR3 [1], this compound is best deployed as a synthetic small-molecule agonist for interrogating HCAR3-mediated G protein signaling pathways, particularly in assays designed to discriminate HCAR3 activation from the closely related HCAR2 (GPR109A) receptor where niacin is the prototypical agonist. Its intermediate potency (EC50 ≈ 1.62 µM) relative to endogenous ligands makes it suitable for dose–response studies in adipocyte models where HCAR3 regulates lipolysis, or in epithelial cell models where HCAR3 has been implicated in proliferation and migration [2].

Medicinal Chemistry Hit Expansion for 6-Substituted Nicotinic Acid SAR Programs

As an unexplored chemotype within the 6-substituted nicotinic acid class, this compound offers a structurally distinct starting point for SAR expansion beyond the ether-linked analogues that dominate published CAIII inhibitor studies [3]. The N-methyl-N-propylamino substituent introduces a tertiary amine moiety not represented in the existing SAR dataset, enabling medicinal chemists to probe the hydrogen-bond-acceptor pharmacophore requirements of the CAIII active site with a novel functional group. Procurement of this compound enables the generation of the first experimental binding data for an N-alkylamino-substituted analogue in this series.

Biochemical Assay Development Requiring a Drug-Like, Lipinski-Compliant Nicotinic Acid Scaffold

With a computed XLogP3 of 1.7 and full Lipinski rule-of-five compliance [4], this compound is well suited as a starting scaffold for biochemical or cell-based assay development where the highly polar character of nicotinic acid (XLogP ≈ 0.3) limits membrane permeability. Its moderate lipophilicity strikes a balance that supports both aqueous solubility for in vitro biochemical assays and sufficient passive membrane diffusion for cellular target engagement studies, without the risk of non-specific binding associated with more lipophilic 6-alkoxy analogues.

Quote Request

Request a Quote for 6-[methyl(propyl)amino]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.